Alpen
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Overview
Description
It belongs to the β-lactam antibiotic class and is effective against a wide range of gram-positive and gram-negative bacteria . Ampicillin Trihydrate is commonly used in research and clinical settings for its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ampicillin Trihydrate is synthesized through the acylation of 6-aminopenicillanic acid with D-(-)-α-aminobenzylpenicillin. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and water, with the product being purified through crystallization .
Industrial Production Methods
In industrial settings, Ampicillin Trihydrate is produced by fermenting Penicillium chrysogenum to obtain 6-aminopenicillanic acid, which is then chemically modified to produce Ampicillin. The final product is crystallized to obtain the trihydrate form .
Chemical Reactions Analysis
Types of Reactions
Ampicillin Trihydrate undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, rendering the antibiotic inactive.
Oxidation and Reduction: These reactions can modify the side chains of the molecule, affecting its antibacterial activity.
Substitution: The amino group can undergo substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often in the presence of β-lactamase enzymes.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed
Hydrolysis: Penicilloic acid.
Oxidation: Oxidized derivatives of Ampicillin.
Reduction: Reduced derivatives of Ampicillin.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ampicillin Trihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their reactions.
Biology: Employed in microbiology to study bacterial resistance and the effects of antibiotics on bacterial growth.
Medicine: Used in clinical research to develop new antibiotics and study their pharmacokinetics and pharmacodynamics.
Industry: Utilized in the production of antibiotics and as a standard for quality control in pharmaceutical manufacturing
Mechanism of Action
Ampicillin Trihydrate exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It achieves this by binding to and inactivating transpeptidases, enzymes located on the inner surface of the bacterial cell membrane. This inhibition prevents the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Penicillin G: Another β-lactam antibiotic with a narrower spectrum of activity.
Amoxicillin: A similar aminopenicillin with better oral absorption.
Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.
Uniqueness
Ampicillin Trihydrate is unique due to its broad-spectrum activity and its ability to be used in both research and clinical settings. Unlike Penicillin G, it is effective against a wider range of bacteria, and compared to Amoxicillin, it has a different pharmacokinetic profile. Cefotaxime, while broader in spectrum, belongs to a different class of β-lactam antibiotics .
Properties
Molecular Formula |
C16H19N3O4S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23) |
InChI Key |
AVKUERGKIZMTKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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